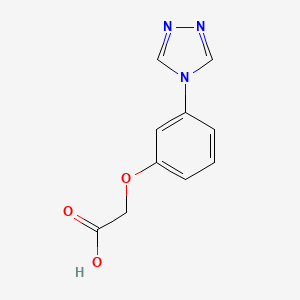

2-(3-(4H-1,2,4-triazol-4-yl)phenoxy)acetic acid

Description

2-(3-(4H-1,2,4-Triazol-4-yl)phenoxy)acetic acid (CAS: 847606-79-5; molecular formula: C₁₀H₉N₃O₃; molecular weight: 219.20) is a triazole derivative characterized by a phenoxyacetic acid backbone substituted with a 1,2,4-triazole ring at the meta position . Its monoisotopic mass is 219.0644 Da, and it is commonly utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research . The compound exhibits high purity (≥98%) and is commercially available for laboratory use . Its structure combines the hydrogen-bonding capacity of the triazole moiety with the carboxylic acid group, enabling diverse reactivity in forming salts or coordinating with metal ions .

Properties

IUPAC Name |

2-[3-(1,2,4-triazol-4-yl)phenoxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c14-10(15)5-16-9-3-1-2-8(4-9)13-6-11-12-7-13/h1-4,6-7H,5H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEMBHOICJGWUSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC(=O)O)N2C=NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4H-1,2,4-triazol-4-yl)phenoxy)acetic acid typically involves the reaction of 4H-1,2,4-triazole with phenoxyacetic acid under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the reaction. The reaction is usually carried out in a solvent like ethanol or methanol, and the mixture is heated under reflux conditions to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-(4H-1,2,4-triazol-4-yl)phenoxy)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(3-(4H-1,2,4-triazol-4-yl)phenoxy)acetic acid has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(4H-1,2,4-triazol-4-yl)phenoxy)acetic acid involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, such as iron in the heme moiety of enzymes like cytochrome P450. This binding can inhibit the enzyme’s activity, leading to various biological effects. Additionally, the phenoxyacetic acid moiety can participate in hydrogen bonding and other interactions that contribute to the compound’s overall activity .

Comparison with Similar Compounds

Triazole derivatives are extensively studied due to their pharmacological versatility. Below is a detailed comparison of 2-(3-(4H-1,2,4-triazol-4-yl)phenoxy)acetic acid with structurally related compounds:

Structural and Physicochemical Properties

Key Observations :

- Reactivity : Sulfanyl () or thioacetic acid () groups introduce nucleophilic sites for metal coordination or covalent bonding.

- Biological Activity: Halogenated derivatives (e.g., chlorophenoxy in ) often exhibit enhanced antimicrobial or enzyme inhibitory properties .

Key Findings :

- The parent compound’s bioactivity is less documented, but its analogues show promise in antimicrobial (), anti-inflammatory (), and chelation therapies ().

- Chalcone-linked triazoles (e.g., 3-(Substitutedphenyl)-N-(4H-1,2,4-triazol-4-yl)acrylamide) exhibit broad-spectrum antifungal activity, outperforming fluconazole in some cases .

Pharmacokinetic and Toxicity Profiles

Biological Activity

2-(3-(4H-1,2,4-triazol-4-yl)phenoxy)acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₀H₉N₃O₃

- Molecular Weight : 219.20 g/mol

- CAS Number : 1092250-54-8

- IUPAC Name : [3-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid

Antimicrobial Activity

Research indicates that compounds with triazole moieties exhibit significant antimicrobial properties. The biological activity of this compound has been evaluated against various bacterial strains. In vitro studies demonstrated that this compound possesses notable antibacterial effects against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

These findings suggest that the compound's triazole structure contributes to its efficacy against microbial pathogens.

Anticancer Activity

The anticancer potential of this compound has also been explored. Preliminary studies have shown that this compound can inhibit the proliferation of various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.0 |

| MCF-7 | 8.5 |

| A549 | 6.0 |

The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell cycle progression. Molecular docking studies suggest that the compound interacts with specific proteins involved in cancer cell survival pathways.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:

- Inhibition of Enzymatic Activity : The triazole ring can chelate metal ions, inhibiting enzymes such as cytochrome P450.

- Alteration of Gene Expression : The compound may influence the expression of genes involved in apoptosis and cell cycle regulation.

- Reactive Oxygen Species (ROS) Production : Increased ROS levels can lead to oxidative stress, triggering apoptotic pathways in cancer cells.

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several triazole derivatives, including this compound. The results indicated a strong correlation between the structure and antimicrobial potency. The presence of electron-withdrawing groups on the phenyl ring enhanced activity against resistant strains .

Study on Anticancer Properties

In another study focusing on its anticancer properties, researchers synthesized derivatives of the compound and assessed their cytotoxicity against human cancer cell lines. The study concluded that modifications to the phenoxy group significantly affected anticancer activity, suggesting a structure–activity relationship (SAR) that could guide future drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.